N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MTA, and it has been shown to have a variety of interesting biochemical and physiological effects. In
Scientific Research Applications
Anticancer Potential Several studies have focused on the anticancer potential of related compounds. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, for example, were synthesized and exhibited selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives showing high apoptosis percentages (Evren et al., 2019). Similarly, other derivatives were synthesized and displayed reasonable anticancer activity against a variety of human tumor cell lines (Duran & Demirayak, 2012).
Antibacterial Properties Compounds with structures similar to N-mesityl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for antibacterial properties. For instance, derivatives of 2-(4-aminophenyl) benzimidazole based on pyrimidine exhibited antibacterial activity after being synthesized and characterized by spectral data (Gullapelli et al., 2014). Moreover, compounds bearing heterocyclic rings like benzothiazole and imidazole have been shown to possess significant antibacterial activity (Ramalingam et al., 2019).
Antioxidant and Anti-inflammatory Activities Derivatives like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, with compounds showing excellent efficacy in multiple assays (Koppireddi et al., 2013).
BACE1 Inhibition Research also extends to the development of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as β-secretase (BACE-1) inhibitors, showing potential for Alzheimer’s disease treatment. These compounds were designed, synthesized, and evaluated in vitro, revealing potent analogs with high blood-brain barrier permeability and low cellular cytotoxicity (Yan et al., 2017).
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-11-15(2)20(16(3)12-14)23-19(25)13-27-21-22-9-10-24(21)17-5-7-18(26-4)8-6-17/h5-12H,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDXCLYRFMJWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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